Thio-dihydroxy phenol
Description
Thio-dihydroxy phenol, a hypothetical or less-commonly referenced compound, is theorized to be a phenol derivative where one hydroxyl (-OH) group is replaced by a thiol (-SH) group, resulting in a structure with both hydroxyl and thiol functionalities. While the exact molecular structure and nomenclature remain ambiguous in published literature, its chemical behavior can be inferred from structurally related compounds such as thiophenol (C₆H₅SH), catechol (1,2-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene) .
Properties
Molecular Formula |
C6H6O3S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-sulfanylbenzene-1,2,3-triol |
InChI |
InChI=1S/C6H6O3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,7-10H |
InChI Key |
AVZAEFXPTVSXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Thio-dihydroxy phenol can be synthesized through several methods. One common approach involves the copper-catalyzed direct synthesis from aryl iodides using sodium sulfide and 1,2-ethanedithiol as a catalyst . Another method includes the use of phosphorus pentasulfide (P4S10) in refluxing toluene to convert primary carbamates into thiols .
Industrial Production Methods: For industrial-scale production, a process involving sodium bisulfite as a reducing agent is often employed due to its cost-effectiveness . This method ensures the large-scale synthesis of thiophenol derivatives at a lower cost.
Chemical Reactions Analysis
Types of Reactions: Thio-dihydroxy phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions typically yield thiophenol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the thiol group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or nitric acid are used.
Reduction: Sodium borohydride or triphenylphosphine are common reducing agents.
Substitution: Electrophilic reagents such as bromine or iodine are used under acidic conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiophenol derivatives .
Scientific Research Applications
Thio-dihydroxy phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Medicine: Research has shown potential anticancer, antibacterial, and anti-inflammatory properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of thio-dihydroxy phenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This compound interacts with various molecular targets, including enzymes and cellular receptors, to exert its biological effects . The pathways involved include the modulation of reactive oxygen species (ROS) levels and the regulation of gene expression related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophenol (Benzenethiol)
- Molecular Formula: C₆H₅SH (vs. phenol: C₆H₅OH) .
- Physical Properties: Molecular weight: 110.17 g/mol . Boiling point: 168–169°C . Toxicity: Oral rat LD₅₀ = 46.2 mg/kg, significantly lower than phenol (LD₅₀ ≈ 300–500 mg/kg) .
- Reactivity: The thiol group (-SH) is more acidic (pKa ~6.5) than phenol’s hydroxyl group (pKa ~10), leading to stronger nucleophilic and reducing properties . Forms disulfides (R-S-S-R) upon oxidation, unlike phenol, which oxidizes to quinones or dihydroxybenzenes .
Catechol (1,2-Dihydroxybenzene)
- Molecular Formula : C₆H₄(OH)₂.
- Oxidation Behavior: Rapidly oxidizes to o-benzoquinone, a toxic intermediate . In Fenton’s reagent-mediated oxidation, catechol degrades into maleic and oxalic acids, with higher toxicity than phenol .
- Applications: Used in pharmaceuticals and dyes, contrasting with thiophenol’s role in organic synthesis and vulcanization .
Hydroquinone (1,4-Dihydroxybenzene)
- Stability: More resistant to oxidation than catechol, forming p-benzoquinone under harsh conditions .
- Toxicity: Chronic exposure linked to nephrotoxicity, unlike thiophenol’s acute toxicity .
3-Phenylthiophene
- Structure : A thiophene ring (C₄H₃S) substituted with a phenyl group .
- Reactivity: Exhibits aromatic thiophene-specific reactions (e.g., electrophilic substitution at the α-position), distinct from thiophenol’s thiol-based reactivity .
Data Tables
Table 1: Comparative Properties of Thio-dihydroxy Phenol Analogs
Table 2: Oxidation Products of Phenolic vs. Thiol-Containing Compounds
Research Findings and Limitations
- This compound’s hypothetical reactivity can be extrapolated from thiophenol and dihydroxybenzenes. For example, its thiol group may enhance metal-chelating capacity compared to catechol, while its hydroxyl group could facilitate polymerization .
- Gaps in Literature: No direct studies on this compound were identified in the provided evidence. Existing data rely on analogs like thiophenol and catechol, highlighting a need for targeted synthesis and characterization .
Q & A
Q. What strategies validate the robustness of phenol degradation models across varying environmental conditions?
- Methodology : Test model generalizability by altering boundary conditions (e.g., pH 5–9, 20–35°C) and comparing predicted vs. experimental rates. Response surface plots (Fig. 4–7 in ) visually map degradation efficiency thresholds. Validate using cross-industry datasets (e.g., wastewater vs. soil matrices) and calculate relative root mean square deviations (RRMSD <2%) .
Q. How do non-linear interactions between variables affect this compound’s physicochemical behavior?
- Methodology : Use polynomial regression to model quadratic terms (e.g., pH², temperature²) and identify inflection points. For example, degradation rates peak at pH 7.12 and 27.77°C but decline sharply outside this range due to microbial stress . Pair with contour plots to visualize synergistic/antagonistic effects and design adaptive bioreactor systems .
Key Research Findings
- Degradation Optimization : Maximum rate of 38.45 mg/L/hr achieved at pH 7.12, 27.77°C, and 1.6 g/L meat extract .
- Statistical Validation : R² = 0.944 for Plackett-Burman models, residual error = 4.64 mg/L/hr .
- Extraction Efficiency : NRTL model correlates phenol-water-MIBK equilibria with <2% deviation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
